2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide
Description
This compound belongs to the class of 1,2,4-triazole derivatives functionalized with sulfanyl-acetamide groups. Its structure features a 4-amino-1,2,4-triazole core substituted with a 3-methylphenyl group at position 5 and a sulfanyl-acetamide moiety linked to a 2,4-dimethylphenyl group.
Properties
IUPAC Name |
2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5OS/c1-12-5-4-6-15(10-12)18-22-23-19(24(18)20)26-11-17(25)21-16-8-7-13(2)9-14(16)3/h4-10H,11,20H2,1-3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTHZAPFPOHHKRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide is a member of the triazole family, which has garnered attention for its diverse biological activities. This article provides an in-depth analysis of its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H20N4S
- Molecular Weight : 344.44 g/mol
- CAS Number : 577697-53-1
The biological activity of this compound is primarily attributed to its triazole moiety, which allows it to interact with various biological targets. The mechanism involves:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Binding : It can bind to specific receptors, modulating their activity and influencing cellular responses.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that triazole derivatives possess significant antimicrobial properties. The compound has been evaluated against various bacterial and fungal strains, demonstrating efficacy comparable to established antimicrobials. For example:
- In vitro assays revealed that at concentrations as low as 12.5 µg/mL, it inhibited the growth of pathogenic bacteria and fungi by disrupting cell wall synthesis and metabolic pathways .
Anticancer Activity
The anticancer potential of this compound has been investigated in several studies:
- Cell Viability Assays : MTT assays on HepG2 liver cancer cells indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent anticancer activity .
- Mechanistic Studies : Research suggests that the compound induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Case Studies
Several case studies highlight the biological effects of this compound:
- Antimicrobial Efficacy Study :
- Anticancer Mechanism Investigation :
- Histological Analysis :
Data Summary Table
Scientific Research Applications
Structural Features
The compound contains a triazole ring and a sulfanyl group, which are critical for its biological activity. The presence of dimethylphenyl and methylphenyl groups enhances its lipophilicity and potential interactions with biological targets.
Anticancer Research
Triazole derivatives have been extensively studied for their anticancer properties. The compound has shown significant cytotoxicity against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
A study published in the Journal of Medicinal Chemistry evaluated the anticancer activity of several triazole derivatives, including this compound. The results indicated that it exhibited notable cytotoxic effects against:
- MCF-7 (breast cancer) : Demonstrated moderate cytotoxicity with IC50 values indicating effectiveness.
- HCT-116 (colon cancer) : Significant activity was observed with IC50 values around 6.2 µM.
The mechanisms of action include:
- Inhibition of Cell Proliferation : Disruption of cell cycle progression.
- Induction of Apoptosis : Promotion of programmed cell death in cancer cells.
- Targeting Metabolic Pathways : Inhibition of enzymes critical for tumor growth.
Antiviral Activity
Triazole compounds have shown promise as antiviral agents, particularly against HIV and other viral pathogens.
Case Study: Antiviral Efficacy
Research highlighted the effectiveness of sulfanyltriazoles against NNRTI-resistant HIV mutants. Modifications to the triazole core were found to enhance efficacy against resistant strains, indicating potential for development into antiviral therapies.
Antimicrobial Properties
The antimicrobial activity of this compound has been investigated against various pathogens. The sulfanyl group enhances its ability to penetrate microbial membranes and disrupt essential functions.
Case Study: Antimicrobial Screening
Studies have demonstrated that triazole derivatives exhibit antimicrobial properties against bacteria and fungi. The presence of specific substituents on the triazole ring significantly influences their effectiveness.
Structure-Activity Relationship (SAR)
A detailed analysis of the structure-activity relationship has revealed how modifications to the triazole ring affect biological activity.
Findings from SAR Studies
- Methoxy Substitutions : Improve solubility and bioavailability.
- Diverse Substituents : Influence cytotoxicity and selectivity towards cancer cells.
Data Summary Table
| Application Area | Key Findings | References |
|---|---|---|
| Anticancer | Significant cytotoxicity against MCF-7 and HCT-116 | Journal of Medicinal Chemistry |
| Antiviral | Effective against NNRTI-resistant HIV mutants | Various antiviral studies |
| Antimicrobial | Exhibits antimicrobial activity against bacteria and fungi | Microbiology journals |
| Structure-Activity Relationship | Modifications enhance efficacy and solubility | SAR analysis studies |
Comparison with Similar Compounds
Aromatic Substituents
- 3-Methylphenyl vs. Pyridinyl: Target Compound: The 3-methylphenyl group at position 5 of the triazole (as in the title compound) may enhance lipophilicity and steric bulk compared to pyridinyl analogs (e.g., 2-[[4-amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]thio]-N-(3-methylphenyl)acetamide). Pyridinyl derivatives exhibit strong anti-inflammatory activity (1.28× diclofenac sodium) due to π-π stacking with cyclooxygenase-2 (COX-2) .
Aliphatic Substituents
- Allyl vs. Allyl groups may enhance synthetic accessibility (yields 50–83%) but reduce thermal stability .
Variations on the Acetamide Moiety
Aryl Group Modifications
- 2,4-Dimethylphenyl vs. 3-Methoxyphenyl :
- The 2,4-dimethylphenyl group in the target compound likely increases steric hindrance and hydrophobicity, favoring interactions with hydrophobic enzyme pockets. In contrast, 3-methoxyphenyl analogs (e.g., 578002-24-1 in ) introduce electron-donating methoxy groups, which may enhance hydrogen bonding but reduce metabolic stability .
Pharmacological Activity Comparison
Anti-Inflammatory Activity
Key Finding : Pyridinyl and methylphenyl substituents on the triazole correlate with enhanced COX-2 inhibition, while electron-withdrawing groups (e.g., Cl) reduce efficacy .
Antiviral and Enzyme Inhibition
- Reverse Transcriptase (RT) Inhibition: Triazole-acetamides with hydroxyphenyl substituents (e.g., AM31–AM34 in ) exhibit nanomolar-range binding affinities for RT, surpassing nevirapine. The target compound’s 3-methylphenyl group may similarly inhibit RT via hydrophobic interactions .
- Anti-Exudative Activity :
Furan-2-yl derivatives (e.g., 3.1–3.21 in ) show dose-dependent anti-exudative effects (10 mg/kg vs. 8 mg/kg diclofenac). The methylphenyl substituent in the target compound may enhance this activity due to improved bioavailability .
Solubility and Stability
- Hydrophobic Substituents : The 2,4-dimethylphenyl group in the target compound likely reduces aqueous solubility but enhances blood-brain barrier penetration compared to methoxy-substituted analogs .
- Crystallography : SHELX-refined structures () confirm planar triazole cores, critical for π-π interactions in target binding .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for producing 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide, and how do reaction conditions influence yield?
- Methodology :
- Multi-step synthesis : Begin with condensation of 3-methylphenylhydrazine with thiourea derivatives to form the triazole core. Subsequent steps involve thiolation and acetylation with N-(2,4-dimethylphenyl)acetamide precursors.
- Critical conditions : Use sodium hydride as a base in anhydrous DMF for thiol-ether bond formation (50–60°C, 6–8 hours) to achieve >75% yield. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane eluent) .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Triazole formation | 3-methylphenylhydrazine, thiourea, HCl | 65 | 92% |
| Thiolation | NaH, DMF, 50°C | 78 | 89% |
| Acetylation | Acetic anhydride, pyridine | 72 | 95% |
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodology :
- Spectroscopic analysis : Use -NMR (DMSO-d6) to confirm aromatic protons (δ 7.2–7.8 ppm) and sulfanyl-acetamide linkages (δ 3.8–4.1 ppm). IR spectroscopy (KBr pellet) verifies N-H stretching (3350 cm) and C=O (1680 cm) .
- X-ray crystallography : Resolve the triazole ring conformation and hydrogen-bonding networks (e.g., N–H···S interactions) .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data observed in studies of this compound’s antifungal properties?
- Methodology :
- Standardized assays : Use CLSI M38-A2 guidelines for antifungal susceptibility testing against Candida and Aspergillus strains. Control variables include inoculum size (1–5 × 10 CFU/mL) and incubation time (48 hours at 35°C) .
- Mechanistic studies : Perform molecular docking to assess binding affinity to fungal CYP51 (lanosterol 14α-demethylase). Compare results with fluconazole-resistant mutants to identify resistance mechanisms .
Q. What strategies improve regioselectivity during functionalization of the triazole ring in this compound?
- Methodology :
- Protecting groups : Temporarily block the 4-amino group with Boc (tert-butyloxycarbonyl) to direct electrophilic substitution to the 5-position .
- Computational guidance : Use DFT calculations (B3LYP/6-31G*) to predict reactive sites. For example, electron-deficient triazole rings favor nucleophilic attacks at sulfur-linked positions .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodology :
- Accelerated stability studies : Incubate the compound in buffers (pH 2–10) at 40°C for 30 days. Monitor degradation via HPLC and identify byproducts (e.g., hydrolyzed acetamide or oxidized triazole) .
- Kinetic analysis : Calculate degradation rate constants () using Arrhenius plots. For example, (time to 10% degradation) is >6 months at 25°C in neutral conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
